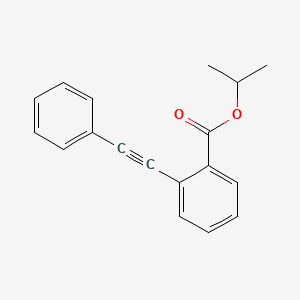

Propan-2-yl 2-(phenylethynyl)benzoate

Description

Propan-2-yl 2-(phenylethynyl)benzoate is a benzoate ester characterized by an isopropyl (propan-2-yl) ester group and a phenylethynyl substituent at the 2-position of the benzene ring. Its structure combines steric bulk from the isopropyl group with electronic effects from the electron-deficient phenylethynyl moiety, making it a versatile intermediate in organic synthesis.

Applications of this compound likely align with its structural analogs, such as serving as a precursor for isocoumarin derivatives, which exhibit biological activities . Its rigid aromatic backbone and ester functionality also position it as a candidate for materials science, particularly in host-guest chemistry or molecular recognition studies .

Properties

CAS No. |

88180-65-8 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

propan-2-yl 2-(2-phenylethynyl)benzoate |

InChI |

InChI=1S/C18H16O2/c1-14(2)20-18(19)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11,14H,1-2H3 |

InChI Key |

NFPBRAPDGYXFCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(phenylethynyl)benzoate typically involves the esterification of 2-(phenylethynyl)benzoic acid with isopropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of propan-2-yl 2-(phenylethynyl)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(phenylethynyl)benzoate undergoes various chemical reactions, including:

Oxidation: The phenylethynyl group can be oxidized to form benzoic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoate esters.

Scientific Research Applications

Propan-2-yl 2-(phenylethynyl)benzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propan-2-yl 2-(phenylethynyl)benzoate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzoate Esters with Different Alkyl Groups

The alkyl chain in benzoate esters significantly influences reactivity and physicochemical properties. Key comparisons include:

- Steric Effects : The isopropyl group in Propan-2-yl 2-(phenylethynyl)benzoate introduces steric hindrance, likely reducing reaction rates compared to methyl or ethyl esters. For example, methyl 2-(phenylethynyl)benzoate achieves 89% yield in isocoumarin synthesis within 30 minutes under optimized conditions, whereas bulkier esters may require longer reaction times .

- Conversely, electron-donating groups (e.g., CH₃O, N(CH₃)₂) in methyl analogs improve yields (up to 92%) .

Benzoate Esters with Different Aromatic Substituents

The phenylethynyl group distinguishes Propan-2-yl 2-(phenylethynyl)benzoate from other substituted benzoates:

- Reactivity: The phenylethynyl group’s electron-withdrawing nature may slow ester hydrolysis compared to electron-rich analogs like ethyl 4-(dimethylamino)benzoate, which exhibits faster reaction kinetics in resin polymerization .

- Applications: Phenylethynyl-substituted benzoates are favored in cyclization reactions to form fused aromatic systems (e.g., isocoumarins), while dimethylamino variants are more suited for initiating photopolymerization .

Structural Analogs in Host-Guest Chemistry

Propan-2-yl 2-(phenylethynyl)benzoate shares structural motifs with compounds used in molecular recognition:

- Propane-2,2-diyl di-p-phenylene dibenzoate : This compound, featuring two benzoate groups on an isopropyl backbone, demonstrates utility in crystalline inclusion and isomeric separation. The isopropyl group’s branching facilitates unique crystal packing, a property that Propan-2-yl 2-(phenylethynyl)benzoate may also exhibit due to its steric profile .

Physicochemical Properties

- This trait is critical in applications like drug delivery or resin formulation .

- Thermal Stability : Phenylethynyl groups may improve thermal stability via conjugation, as seen in polyaromatic systems, whereas aliphatic esters like isopropyl benzoate degrade at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.